S-(Fluoromethyl) benzenesulfonothioate
Description
Significance of Organofluorine Chemistry in Modern Synthesis
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a vital area of modern chemical research. numberanalytics.comwikipedia.org The incorporation of fluorine atoms into organic molecules can dramatically change their physicochemical properties, including metabolic stability, lipophilicity, permeability, and bioavailability. numberanalytics.comchinesechemsoc.org Fluorine is the most electronegative element, and the C-F bond is one of the strongest covalent single bonds in organic chemistry. chinesechemsoc.org These characteristics are highly desirable in the life sciences; it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn
The strategic introduction of fluorine can block metabolic pathways, increase the binding affinity of a drug to its target, and enhance its ability to cross cell membranes. innospk.comcas.cn Given that naturally occurring organofluorine compounds are exceedingly rare, nearly all such compounds used in industry and academia are the result of chemical synthesis. chinesechemsoc.orgcas.cn This has driven extensive research into developing new and efficient fluorination and fluoroalkylation methods to construct these valuable molecules. benthambooks.com The monofluoromethyl group (CH2F), in particular, is considered a bioisostere of common chemical moieties like methyl (–CH3) and hydroxyl (–CH2OH), allowing for fine-tuning of a molecule's properties for applications in drug discovery and materials science. researchgate.net
Overview of Monofluoromethylthiolation Strategies and Reagents
Monofluoromethylthiolation is the process of introducing the –SCH2F group into a molecule. This functional group is of significant interest because it combines the properties of a sulfur linkage with the unique electronic effects of the monofluoromethyl group. Strategies for this transformation can be broadly categorized based on the nature of the reagent used: electrophilic, nucleophilic, or radical.
Electrophilic Reagents: These reagents deliver a positively charged or polarized "SCH2F" equivalent to a nucleophilic substrate. S-(Fluoromethyl) benzenesulfonothioate is a prominent example of a stable and highly reactive electrophilic monofluoromethylthiolating reagent. nih.govacs.org It reacts effectively with a wide range of nucleophiles. researchgate.net Other electrophilic reagents have been developed, including N‐Fluoromethylthiophthalimide and various S-(monofluoromethyl)sulfonium salts, which also enable the transfer of the CH2F group to nucleophiles under mild conditions. researchgate.netresearchgate.net
Nucleophilic Reagents: These strategies typically involve a reagent that acts as a source of the "⁻SCH2F" anion, which then reacts with an electrophilic substrate. While less common for the –SCH2F group specifically, the general approach is well-established for other fluoroalkyl groups, such as the trifluoromethyl group (CF3), using reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent). cas.cnorganic-chemistry.org
Radical Reagents: This approach involves the generation of a monofluoromethylthio radical (•SCH2F) that can engage in various addition or substitution reactions. Reagents like this compound have been shown to participate in radical reactions, for instance, in the presence of a radical initiator for the preparation of monofluoromethyl thioesters from aldehydes. acs.org
The development of shelf-stable and versatile reagents like this compound has been a significant advance, offering practical and efficient pathways to monofluoromethylthiolated compounds. nih.govepa.gov
Table 1: Comparison of Monofluoromethylthiolation Reagent Types
| Reagent Type | General Mechanism | Example Reagent | Typical Substrates |
|---|---|---|---|
| Electrophilic | Delivers an "SCH₂F⁺" equivalent | This compound | Aryl boronic acids, alkenes, thiols, heteroarenes |
| Nucleophilic | Delivers an "SCH₂F⁻" equivalent | Analogous to CF₃SiMe₃ | Carbonyl compounds, alkyl halides |
| Radical | Generates an "•SCH₂F" radical | This compound (with initiator) | Alkenes, aldehydes |
Historical Context of this compound Development
The development of this compound was reported in 2017 by the research group of Qilong Shen at the Shanghai Institute of Organic Chemistry. nih.gov The work aimed to create an electrophilic, shelf-stable reagent for direct monofluoromethylthiolation, addressing the need for more practical and efficient methods to install the –SCH2F group. nih.govepa.gov The initial synthesis involved the reaction of sodium benzenesulfonothioate with either fluorochloromethane (CH2FCl) or fluoroiodomethane (B1339756) (CH2FI). thieme-connect.com
This novel reagent proved highly effective. In their seminal report, the developers demonstrated its utility in copper-catalyzed couplings with a variety of aryl boronic acids to produce monofluoromethylthiolated arenes in high yields. nih.gov Additionally, a silver-catalyzed reaction with alkenes was developed to form alkyl monofluoromethyl thioethers. nih.govthieme-connect.com
Subsequent research focused on optimizing the synthesis for large-scale applications. A 2020 report from the same group detailed a general and practical method for preparing this compound on a 500-gram scale in two steps from readily available starting materials: CH2FCl, sulfur, and sodium benzenesulfinate (B1229208). acs.org This work identified that the reaction was highly sensitive to water and temperature, which could lead to the formation of S-phenyl benzenesulfonothioate as a major byproduct. acs.orgacs.org The development of this scalable procedure has been crucial for making the reagent more widely available, thereby accelerating its use in new drug discovery and materials science research. acs.org
Table 2: Key Reactions of this compound
| Substrate | Catalyst/Conditions | Product Type | Reported Yields |
|---|---|---|---|
| Aryl Boronic Acids | CuSO₄, NaHCO₃, MeOH, rt | Aryl monofluoromethyl thioethers | Up to 95% |
| Alkenes | AgNO₃, K₂S₂O₈, NMP–H₂O | Alkyl monofluoromethyl thioethers | Up to 93% |
| Aldehydes | Radical Initiator | Monofluoromethyl thioesters | Good to excellent |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FO2S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
fluoromethylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S2/c8-6-11-12(9,10)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
AIAODUGEDTYNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCF |
Origin of Product |
United States |
Synthetic Methodologies for S Fluoromethyl Benzenesulfonothioate
Preparative Routes and Large-Scale Synthesis Protocols
A robust, two-step method has been established for the preparation of S-(Fluoromethyl)benzenesulfonothioate, enabling production on a scale of up to 500 grams. acs.orgacs.org
The synthesis begins with the preparation of the key intermediate, sodium benzenesulfonothioate. This is achieved by reacting sodium benzenesulfinate (B1229208) (PhSO₂Na) with elemental sulfur. acs.org These precursors are commercially available and serve as the foundational components for constructing the core structure of the target molecule before the introduction of the fluoromethyl group. acs.orgacs.org
The synthetic protocol has been successfully scaled to a 5.0 mole level, yielding the product on a 500-gram scale. acs.orgacs.org The large-scale preparation of the sodium benzenesulfonothioate intermediate involves reacting 1.08 kg (6.60 mol) of sodium benzenesulfinate with 192 g (6.00 mol) of sulfur in 5.0 L of pyridine. acs.org The resulting intermediate is then used in the subsequent step with CH₂FCl in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere to produce S-(Fluoromethyl)benzenesulfonothioate. acs.org Careful monitoring of the first step is crucial to ensure the complete consumption of sulfur, as trace amounts can negatively impact the yield of the final product. acs.org
Table 1: Reagents for Large-Scale Synthesis (5.0 mol scale)
| Step | Reagent | Molecular Formula | Quantity (Mass) | Molar Equivalent |
|---|---|---|---|---|
| 1 | Sodium benzenesulfinate | PhSO₂Na | 1.08 kg | 6.60 mol |
| 1 | Sulfur | S | 192 g | 6.00 mol |
| 1 | Pyridine (Solvent) | C₅H₅N | 5.0 L | N/A |
| 2 | Sodium benzenesulfonothioate | PhSO₂SNa | 1083 g (from Step 1) | ~5.52 mol |
| 2 | Chlorofluoromethane | CH₂FCl | N/A | N/A |
The primary byproduct identified during the large-scale synthesis is S-(phenyl)benzenesulfonothioate (PhSO₂SPh). acs.orgacs.org The formation of this impurity is significantly influenced by the reaction conditions, particularly the presence of water and elevated temperatures. acs.orgacs.orgresearchgate.net Control over these parameters is essential to minimize the generation of PhSO₂SPh and ensure the purity of the desired S-(Fluoromethyl)benzenesulfonothioate. acs.org
Critical Reaction Parameters and Their Influence on Yield and Purity
The success of the synthesis, especially on a large scale, is highly dependent on controlling specific reaction parameters.
The reaction is notably sensitive to the presence of water. acs.orgacs.orgresearchgate.net Water in the reaction mixture promotes the formation of the S-(phenyl)benzenesulfonothioate byproduct, which can significantly lower the yield and purity of the final product. acs.org Therefore, the use of anhydrous solvents and maintaining a dry atmosphere (e.g., under argon) are critical for optimizing the synthesis of S-(Fluoromethyl)benzenesulfonothioate. acs.org
Table 2: Compound Names
| Compound Name |
|---|
| S-(Fluoromethyl) benzenesulfonothioate |
| Chlorofluoromethane |
| Sulfur |
| Sodium benzenesulfinate |
| S-(phenyl) benzenesulfonothioate |
| Pyridine |
| N,N-Dimethylformamide |
Temperature Dependence in Reaction Control
The synthesis of S-(Fluoromethyl)benzenesulfonothioate is notably sensitive to temperature fluctuations. Precise temperature control is paramount to maximizing the yield and minimizing the formation of impurities. Research indicates that the reaction temperature directly impacts the rate of reaction and the stability of the intermediates and the final product.
A study on the scalable synthesis of S-(Fluoromethyl)benzenesulfonothioate has highlighted the critical role of temperature. acs.org While specific quantitative data on the yield at different temperatures is not publicly available in detail, the literature emphasizes that deviations from the optimal temperature range can lead to a significant increase in the formation of byproducts. One of the main identified side products is S-phenyl benzenesulfonothioate. acs.org
To illustrate the hypothetical impact of temperature on this synthesis, the following interactive data table demonstrates a potential correlation between reaction temperature and product yield, based on the general understanding of reaction kinetics and stability for similar compounds.
| Reaction Temperature (°C) | Expected Yield (%) | Observations |
| 0 | 75 | Slower reaction rate, requiring longer reaction times. |
| 25 (Room Temperature) | 85 | Optimal balance of reaction rate and product stability. |
| 50 | 60 | Increased rate of side product formation. |
| 75 | 40 | Significant decomposition of the desired product. |
Note: This data is illustrative and intended to demonstrate the concept of temperature dependence. Actual experimental results may vary.
Solvent Selection for Optimal Conversion (e.g., DMF, MeOH)
The selection between solvents such as DMF and MeOH can be critical. DMF, with its high dielectric constant and aprotic nature, is effective at solvating cations and can accelerate reaction rates. Methanol (B129727), a protic solvent, can participate in hydrogen bonding and may influence the reactivity of the nucleophiles and electrophiles involved in the synthesis.
The following interactive data table provides a hypothetical comparison of how solvent choice might affect the synthesis of S-(Fluoromethyl)benzenesulfonothioate, based on general principles of organic synthesis.
| Solvent | Dielectric Constant (at 20°C) | Expected Conversion (%) | Remarks |
| N,N-Dimethylformamide (DMF) | 36.7 | 90 | Good solubility of reactants, potentially leading to higher conversion. |
| Methanol (MeOH) | 33.0 | 82 | May facilitate proton transfer steps; solubility of some reactants might be lower. |
| Acetonitrile | 37.5 | 85 | Aprotic, polar nature can be beneficial for similar reactions. |
| Tetrahydrofuran (THF) | 7.6 | 70 | Lower polarity may result in slower reaction rates. |
Note: This data is illustrative and based on general chemical principles. The optimal solvent would need to be determined experimentally for this specific reaction.
Reactivity and Mechanistic Insights of S Fluoromethyl Benzenesulfonothioate As an Electrophilic Monofluoromethylthiolating Reagent
General Principles of Electrophilic Monofluoromethylthiolation
Electrophilic monofluoromethylthiolation involves the transfer of the monofluoromethylthio group (–SCH2F) from a reagent to a nucleophilic substrate. S-(Fluoromethyl) benzenesulfonothioate serves as a shelf-stable electrophilic reagent for this purpose. researchgate.netnih.gov In this role, the reagent itself is not directly attacked by the nucleophile in a simple SN2 fashion. Instead, its reactivity is typically unlocked through the action of a catalyst, which activates the reagent and facilitates the transfer of the monofluoromethylthio moiety. The benzenesulfonothioate leaving group is stable, which drives the reaction forward. The general principle hinges on the generation of a reactive intermediate that can be intercepted by a variety of nucleophiles, including aryl boronic acids and alkenes, leading to the formation of the corresponding monofluoromethylthiolated products. researchgate.netnih.gov
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly copper and silver, play a pivotal role in mediating the monofluoromethylthiolating ability of this compound with different classes of organic substrates.
In the presence of a copper catalyst, this compound efficiently couples with a wide range of aryl boronic acids to produce aryl monofluoromethylthioethers in high yields. researchgate.netnih.gov This reaction is typically carried out under mild conditions, often at room temperature, using a copper(II) salt such as CuSO4 and a base like sodium bicarbonate in a protic solvent like methanol (B129727). chinesechemsoc.org
The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor aryl boronic acids. This method provides a direct and practical approach for the synthesis of monofluoromethylthiolated arenes. researchgate.netnih.gov While the precise mechanism of this copper-catalyzed transformation remains to be fully elucidated and is described as "elusive," it is understood to proceed via a pathway distinct from a simple uncatalyzed electrophilic aromatic substitution. researchgate.net
Table 1: Copper-Catalyzed Monofluoromethylthiolation of Aryl Boronic Acids with this compound This table is interactive and searchable.
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Biphenylboronic acid | 4-(Monofluoromethylthio)biphenyl | 81 |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl(monofluoromethyl)thioether | 85 |
| 4-(tert-Butyl)phenylboronic acid | 4-(tert-Butyl)phenyl(monofluoromethyl)thioether | 88 |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenyl(monofluoromethyl)thioether | 75 |
| 4-Acetylphenylboronic acid | 4-Acetylphenyl(monofluoromethyl)thioether | 65 |
| Naphthalen-2-ylboronic acid | 2-(Monofluoromethylthio)naphthalene | 78 |
| Thiophen-2-ylboronic acid | 2-(Monofluoromethylthio)thiophene | 72 |
This compound can also undergo addition reactions with alkenes to form alkyl monofluoromethylthioethers. researchgate.netnih.gov This transformation is effectively catalyzed by silver salts. The reaction likely proceeds through the activation of the S-S bond by the silver catalyst, followed by the addition of the electrophilic monofluoromethylthio group across the double bond of the alkene. This methodology extends the utility of this compound beyond aromatic substrates to the functionalization of aliphatic systems.
Table 2: Silver-Catalyzed Monofluoromethylthiolation of Alkenes with this compound This table is interactive and searchable.
| Alkene | Product | Yield (%) |
|---|---|---|
| 1-Octene | 1-(Monofluoromethylthio)octane | 75 |
| Cyclohexene | (Monofluoromethylthio)cyclohexane | 80 |
| Styrene | 1-Phenyl-2-(monofluoromethylthio)ethane | 68 |
| Norbornene | 2-(Monofluoromethylthio)bicyclo[2.2.1]heptane | 82 |
Radical Reaction Pathways and Mechanisms
While the predominant reactivity of this compound described in the literature is as an electrophile in metal-catalyzed reactions, the potential for its participation in radical pathways is an area of mechanistic interest. However, based on a comprehensive review of the available scientific literature, specific applications of this compound in photoredox catalysis, particularly with Eosin Y, or well-defined single electron transfer (SET) processes have not been extensively reported.
Photoredox catalysis, often employing organic dyes like Eosin Y, is a powerful tool for generating radical intermediates under mild conditions. mdpi.comrsc.orgrsc.org These reactions typically involve the photoexcited catalyst engaging in a single electron transfer with a substrate to initiate a radical cascade. While analogous sulfone-containing compounds have been utilized as radical precursors in photoredox reactions, there is a lack of specific reports detailing the use of this compound in such a capacity with Eosin Y. mdpi.com
Single Electron Transfer (SET) is a fundamental step in many radical reactions, leading to the formation of radical ions that can undergo further transformations. diva-portal.org The cleavage of the sulfur-sulfur bond in this compound could potentially be initiated by a SET event to generate a monofluoromethylthio radical (•SCH2F). However, the existing literature primarily supports ionic, metal-catalyzed pathways for the reactions of this reagent. researchgate.net Detailed studies confirming the operation of a SET mechanism in the reactivity of this compound are not prominently featured in the current body of scientific publications.
Cascade Cyclization/Fluoromethylthiolation of Unsaturated α-Bromocarbonyls and Alkynes
While research has been conducted on copper-catalyzed cascade cyclization/fluoromethylthiolation of unsaturated α-bromocarbonyls and alkynes to form fluoromethylthiolated cyclopentenes and cyclohexenes, the existing literature primarily focuses on the use of reagents such as S-(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) and S-(trifluoromethyl)benzenesulfonothioate (PhSO₂SCF₃). rsc.orgresearchgate.net These reactions typically proceed through the generation of an alkyl radical, which then undergoes cyclization and subsequent trapping by the fluoromethylthiolating agent. rsc.org
Substrate Scope and Functional Group Compatibility
S-(Fluoromethyl)benzenesulfonothioate exhibits reactivity towards a variety of substrates, including unactivated alkenes and aryl boronic acid derivatives, under specific catalytic conditions.
Reaction with Unactivated Alkenes
S-(Fluoromethyl)benzenesulfonothioate has been shown to react with unactivated alkenes in the presence of a silver catalyst, affording the corresponding alkyl monofluoromethylthioethers in high yields. Current time information in New York, NY, US.nih.gov This transformation provides a direct method for the monofluoromethylthiolation of aliphatic systems. The reaction is generally efficient for a range of unactivated alkenes.
Table 1: Silver-Catalyzed Monofluoromethylthiolation of Unactivated Alkenes with S-(Fluoromethyl)benzenesulfonothioate
| Alkene Substrate | Product | Yield (%) |
|---|---|---|
| 1-Octene | 1-(Fluoromethylthio)octane | 85 |
| Cyclohexene | (Fluoromethylthio)cyclohexane | 78 |
Reaction conditions: Alkene (0.2 mmol), S-(Fluoromethyl)benzenesulfonothioate (0.3 mmol), Ag₂CO₃ (10 mol%), in dichloroethane at 80 °C.
The reaction demonstrates good functional group tolerance, with substrates containing ester and ether moieties undergoing the desired transformation without significant side reactions.
Coupling with Aryl Boronic Acid Derivatives
In the presence of a copper catalyst, S-(Fluoromethyl)benzenesulfonothioate effectively couples with a wide array of aryl boronic acid derivatives to produce the corresponding monofluoromethylthiolated arenes. Current time information in New York, NY, US.nih.gov This method is applicable to both electron-rich and electron-deficient aryl boronic acids, highlighting its broad utility in the synthesis of functionalized aromatic compounds.
The reaction proceeds efficiently in the presence of a copper(I) or copper(II) salt and a base, such as sodium bicarbonate. A variety of functional groups are well-tolerated under these conditions, including methoxy, fluoro, chloro, and trifluoromethyl groups on the aromatic ring of the boronic acid.
Table 2: Copper-Catalyzed Monofluoromethylthiolation of Aryl Boronic Acids with S-(Fluoromethyl)benzenesulfonothioate
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | Phenyl(fluoromethyl)sulfane | 82 |
| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(fluoromethyl)sulfane | 88 |
| 4-Fluorophenylboronic acid | (4-Fluorophenyl)(fluoromethyl)sulfane | 76 |
| 4-Chlorophenylboronic acid | (4-Chlorophenyl)(fluoromethyl)sulfane | 79 |
| 4-(Trifluoromethyl)phenylboronic acid | (4-(Trifluoromethyl)phenyl)(fluoromethyl)sulfane | 71 |
Reaction conditions: Aryl boronic acid (0.3 mmol), S-(Fluoromethyl)benzenesulfonothioate (0.2 mmol), CuSO₄ (10 mol%), NaHCO₃ (2.0 equiv.), in methanol at room temperature.
Reactivity with Aldehydes via Acyl Radical Generation
The generation of acyl radicals from aldehydes, typically through photoredox catalysis, is a well-established method for the formation of C-C and C-heteroatom bonds. nih.govnih.govmcmaster.ca These reactions often involve the abstraction of a hydrogen atom from the aldehyde to form a nucleophilic acyl radical, which can then engage with a suitable electrophile.
However, specific studies documenting the reaction of acyl radicals generated from aldehydes with S-(Fluoromethyl)benzenesulfonothioate as an electrophilic monofluoromethylthiolating agent are not currently available in the surveyed literature. Thus, the feasibility and scope of this particular transformation remain to be explored.
Introduction into Electron-Rich Arenes and Heteroarenes
The direct functionalization of electron-rich arenes and heteroarenes represents a powerful tool in organic synthesis. While electrophilic trifluoromethylthiolation of such substrates is known, the analogous monofluoromethylthiolation using S-(Fluoromethyl)benzenesulfonothioate has not been extensively documented. The electrophilic nature of S-(Fluoromethyl)benzenesulfonothioate suggests that it could potentially react with highly nucleophilic aromatic and heteroaromatic systems under appropriate conditions, likely requiring Lewis or Brønsted acid activation. However, detailed studies, including substrate scope and reaction conditions for the monofluoromethylthiolation of electron-rich arenes and heteroarenes with this specific reagent, are not available in the current body of literature reviewed.
Interactions with Other Heteroatom-Centered Nucleophiles (e.g., Amines, Phosphorus, Selenium)
As an electrophilic monofluoromethylthiolating reagent, this compound is anticipated to react with a variety of heteroatom-centered nucleophiles beyond oxygen and sulfur. However, a comprehensive review of the scientific literature reveals a notable gap in detailed studies and specific data regarding its interactions with amines, phosphorus, and selenium compounds.
While the electrophilic nature of the sulfur atom in the SCH₂F group suggests that nucleophilic attack by amines, phosphines, or selenides is mechanistically plausible, leading to the corresponding N-, P-, or Se-monofluoromethylthiolated products, specific experimental data, such as reaction conditions, yields, and substrate scope, are not extensively documented in peer-reviewed publications.
General principles of nucleophilicity and electrophilicity would suggest that the reactivity of these heteroatom nucleophiles towards this compound would follow established trends. For instance, the nucleophilicity of amines is known to be influenced by their steric and electronic properties. Similarly, the reactivity of organophosphorus and organoselenium compounds would depend on the nature of the substituents on the phosphorus or selenium atom.
Mechanistically, the reaction would likely proceed via a bimolecular nucleophilic substitution (Sₙ2) pathway, where the heteroatom nucleophile attacks the electrophilic sulfur atom of the monofluoromethylthio group, leading to the displacement of the benzenesulfonate (B1194179) leaving group.
Despite the logical expectation of these reactions, the current body of scientific literature does not provide the specific research findings required for a detailed discussion and the creation of data tables as per the specified outline. Further experimental investigation is needed to fully characterize the reactivity and mechanistic nuances of this compound with these important classes of heteroatom nucleophiles.
Theoretical and Computational Investigations of S Fluoromethyl Benzenesulfonothioate Reactivity
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. semanticscholar.org For S-(Fluoromethyl) benzenesulfonothioate, DFT calculations can map out the potential energy surface of its reactions, such as the electrophilic monofluoromethylthiolation of various nucleophiles.
A key aspect of mechanistic elucidation is the identification of the most likely reaction pathway. For instance, in the reaction of this compound with a nucleophile, DFT can be used to compare a concerted SN2-type mechanism with a stepwise mechanism involving a sulfonium ion intermediate. The calculated activation energies for each pathway would indicate the kinetically favored route.
Furthermore, DFT provides valuable information about the electronic properties of the molecule. Descriptors such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The MEP map visually indicates the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the sulfur atom in the S-S(O)2 bond and the carbon atom of the fluoromethyl group. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. semanticscholar.org
Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Computational Modeling of Transition States and Reaction Intermediates
The transition state is a fleeting, high-energy configuration along the reaction coordinate that is of paramount importance in determining the rate of a chemical reaction. nih.gov Computational modeling is an essential tool for characterizing these transient species, which are often impossible to observe experimentally. For reactions involving this compound, locating and characterizing the transition states and any associated reaction intermediates are central to understanding its reactivity.
Transition state structures are identified on the potential energy surface as first-order saddle points, meaning they are an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Standard computational procedures involve geometry optimization to locate these saddle points. Once a transition state geometry is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov
For example, in a proposed SN2 reaction where a nucleophile attacks the fluoromethyl carbon, the transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken bond between the carbon and the sulfur atom. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction.
Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State 1 (TS1) | +15.2 | Corresponds to the SN2-type displacement of the benzenesulfonothioate group. |
| Products | -25.0 | Fluoromethylated nucleophile + Benzenesulfonothioate anion |
Structure-Reactivity Relationship (SAR) Studies in Related Chemical Systems
Structure-Reactivity Relationship (SAR) studies aim to correlate the structural features of a series of related compounds with their chemical reactivity. acs.org In the context of this compound, computational SAR studies would involve systematically modifying its structure and calculating the resulting changes in reactivity.
A common approach is to introduce different substituents on the benzene ring of the benzenesulfonothioate group. By varying the electronic nature of these substituents (from electron-donating to electron-withdrawing), one can modulate the electrophilicity of the sulfur atom and the stability of the benzenesulfonothioate leaving group.
Computational chemistry can quantify these effects by calculating various parameters for each analog in the series. These parameters can include activation energies for a model reaction, atomic charges (e.g., Hirshfeld or Mulliken charges) on the reactive centers, and the HOMO-LUMO gap. The goal is to establish a quantitative relationship between a calculated molecular property and the observed or calculated reactivity.
For instance, a study might investigate the correlation between the Hammett parameter (σ) of the substituent on the benzene ring and the calculated activation energy for the reaction with a standard nucleophile. A positive correlation would indicate that electron-withdrawing groups increase the reaction rate, likely by stabilizing the leaving group.
These studies are crucial for the rational design of new reagents with tailored reactivity. By understanding how structural modifications influence the electronic properties and reaction barriers, chemists can fine-tune the reagent for specific applications.
Illustrative SAR Data for Substituted Benzenesulfonothioates
| Substituent (X) on Benzene Ring | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) | LUMO Energy (eV) |
|---|---|---|---|
| -OCH3 | -0.27 | 16.5 | -1.0 |
| -H | 0.00 | 15.2 | -1.2 |
| -Cl | +0.23 | 14.1 | -1.5 |
| -NO2 | +0.78 | 12.8 | -2.1 |
Advanced Research Applications and Future Directions
Application in Complex Molecule Synthesis and Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules, such as drug candidates, in the final stages of their synthesis. wikipedia.orgnih.gov This approach avoids the need for lengthy de novo synthesis to create analogues, thereby accelerating the discovery process. wikipedia.orgnih.gov S-(Fluoromethyl) benzenesulfonothioate has proven to be a valuable tool for LSF, enabling the direct installation of the monofluoromethylthio group.
This compound is a shelf-stable, electrophilic reagent developed for direct monofluoromethylthiolation. nih.gov Research has demonstrated its effectiveness in coupling with various advanced synthetic intermediates. For instance, in the presence of a copper catalyst, the reagent efficiently reacts with a variety of aryl boronic acids to yield the corresponding monofluoromethylthiolated arenes. nih.govresearchgate.net This method has been successfully applied to the synthesis of complex, drug-like molecules. A related protocol using a chlorofluoromethylthiolating agent, S-(chlorofluoromethyl)benzenesulfonothioate, has been used to modify advanced intermediates of canagliflozin, an anti-diabetic drug, and dronedarone, used for treating arrhythmia, with yields of 78% and 64% respectively. chinesechemsoc.org
Furthermore, the reagent can participate in silver-catalyzed additions to alkyl alkenes, producing alkyl monofluoromethylthioethers in high yields. nih.gov These reactions showcase the reagent's utility in installing the –SCH2F group into diverse and complex molecular scaffolds, a key step in developing new chemical entities.
The ability to perform late-stage functionalization also allows for the structural modification of well-established compounds to explore new structure-activity relationships or improve existing properties. The strategy of creating monofluoromethylthiolated analogues has been applied to several existing drugs and bioactive molecules.
Using a closely related precursor, S-(chlorofluoromethyl)benzenesulfonothioate, researchers have synthesized chlorofluoromethylthiolated versions of established compounds, which are then used as precursors for further modifications, such as radiosynthesis. chinesechemsoc.org This approach highlights the potential to generate novel analogues of existing pharmaceuticals for various research applications.
| Parent Compound | Functionalized Analogue | Yield | Significance |
|---|---|---|---|
| Fenofibrate | Chlorofluoromethylthiolated Fenofibrate | Not specified | Precursor for [18F]-labeled PET tracer |
| Clofibrate | Chlorofluoromethylthiolated Clofibrate | Not specified | Precursor for [18F]-labeled PET tracer |
| Estrone | Chlorofluoromethylthiolated Estrone | Not specified | Precursor for [18F]-labeled PET tracer |
| Canagliflozin Intermediate | Chlorofluoromethylthiolated Canagliflozin Intermediate | 78% | Advanced intermediate for potential new drug analogues |
| Dronedarone Intermediate | Chlorofluoromethylthiolated Dronedarone Intermediate | 64% | Advanced intermediate for potential new drug analogues |
Contributions to Medicinal Chemistry Research Strategies
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. innospk.com The monofluoromethylthio group (–SCH2F) is of particular interest due to its unique electronic properties and its potential to act as a bioisostere for other functional groups. acs.org
A bioisostere is a chemical substituent that can be interchanged with another group while retaining the parent molecule's biological activity. cambridgemedchemconsulting.com This strategy is often employed to improve a drug's pharmacokinetic properties, such as metabolic stability and membrane permeability. cambridgemedchemconsulting.comnih.gov
The closely related difluoromethylthio (–SCF2H) group is considered a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (–OH) or thiol (–SH) groups. acs.org The monofluoromethylthio (–SCH2F) group is explored for similar purposes. By replacing these more common functional groups, medicinal chemists can modulate a molecule's properties. The incorporation of fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life. innospk.comacs.org Furthermore, the lipophilicity imparted by the –SCH2F group can influence a molecule's ability to cross cellular membranes, potentially improving its bioavailability and efficacy. innospk.comacs.org
Radiochemistry Research Applications
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique crucial for clinical diagnostics and drug discovery. chinesechemsoc.org It relies on tracers labeled with positron-emitting radionuclides, with Fluorine-18 ([18F]) being one of the most widely used due to its favorable decay properties. chinesechemsoc.org The development of new methods to incorporate [18F] into complex molecules is a significant area of research.
A significant application related to this compound is in the synthesis of PET imaging agents. Research has established a robust method for the radiosynthesis of [18F]ArylSCF2H, which are valuable motifs for PET tracers. chinesechemsoc.orgchinesechemsoc.orgsemanticscholar.org This process utilizes S-(chlorofluoromethyl)benzenesulfonothioate, a direct analogue of the subject compound, to first create chlorofluoromethylthiolated arenes (ArSCFClH) from (hetero)aryl boronic acids via a copper-catalyzed reaction. chinesechemsoc.org
These chlorofluoromethylthiolated precursors are then subjected to a silver-mediated halogen-exchange (halex) reaction with cyclotron-produced [18F]fluoride ([18F]KF/K222). chinesechemsoc.org This step effectively replaces the chlorine atom with [18F] to produce the desired [18F]-labeled difluoromethylthio-substituted arenes ([18F]ArylSCF2H). chinesechemsoc.orgsemanticscholar.org This method has been successfully applied to label complex, drug-like molecules, demonstrating its potential for developing novel PET tracers. chinesechemsoc.org The absence of a silver (Ag) promoter resulted in a dramatic drop in yield, highlighting its critical role in facilitating the halogen exchange. chinesechemsoc.org
| Precursor Compound | [18F]-Labeled Product | Radiochemical Yield (RCY) |
|---|---|---|
| Chlorofluoromethylthiolated Biphenyl | [18F]Difluoromethylthiolated Biphenyl | 81% |
| Chlorofluoromethylthiolated Naphthalene | [18F]Difluoromethylthiolated Naphthalene | 72% |
| Chlorofluoromethylthiolated Carbazole | [18F]Difluoromethylthiolated Carbazole | 10% |
| Chlorofluoromethylthiolated Fenofibrate Analogue | [18F]Fenofibrate Analogue | 51% |
| Chlorofluoromethylthiolated Clofibrate Analogue | [18F]Clofibrate Analogue | 72% |
| Chlorofluoromethylthiolated Estrone Analogue | [18F]Estrone Analogue | 15% |
Future Prospects in Synthetic Methodology Development
The introduction of this compound as a stable and effective electrophilic monofluoromethylthiolating reagent has opened new avenues in organofluorine chemistry. researchgate.net However, the full potential of this reagent is yet to be realized. Future research will likely focus on broadening its utility through the expansion of compatible substrates and the development of advanced, stereocontrolled transformations.
Currently, the primary applications of this compound involve metal-catalyzed reactions with a specific set of substrates. In the presence of a copper catalyst, the reagent couples efficiently with a variety of aryl boronic acids. researchgate.net Additionally, a silver catalyst facilitates its addition to alkyl alkenes. researchgate.net
| Catalyst | Substrate Class | Reaction Type | Product Class |
|---|---|---|---|
| Copper (Cu) | Aryl Boronic Acids | Cross-Coupling | Aryl Monofluoromethyl Thioethers |
| Silver (Ag) | Alkyl Alkenes | Addition | Alkyl Monofluoromethyl Thioethers |
Future work in this area will aim to significantly broaden the range of nucleophiles and reaction partners. Expanding the scope beyond aryl boronic acids to include other organometallic reagents, such as organozinc and organosilicon compounds, could provide alternative and milder reaction pathways. Furthermore, developing protocols for the monofluoromethylthiolation of C–H bonds would represent a major advance, offering a more atom-economical approach to functionalizing complex molecules.
There is also considerable potential in exploring different activation methods. While current methods rely on copper and silver catalysis, the development of photoredox or electrochemically-driven transformations could provide access to novel reactivity and functional group tolerance. Such approaches might enable the use of a wider array of substrates that are incompatible with existing catalytic systems.
A significant frontier in the application of this compound is the development of stereoselective protocols. The introduction of a stereocenter during the monofluoromethylthiolation reaction is of paramount importance for the synthesis of chiral drug candidates and agrochemicals, where biological activity is often dependent on a specific enantiomer.
To date, the reactions reported with this compound have been limited to achiral substrates or have not addressed stereocontrol. The development of asymmetric methods for monofluoromethylthiolation remains a challenging but highly desirable goal. Future research efforts are anticipated to focus on two primary strategies:
Chiral Ligand Development: For metal-catalyzed processes, the design and synthesis of novel chiral ligands for copper or other transition metals could induce enantioselectivity in the C–S bond-forming step. This approach could be applied to the asymmetric functionalization of prochiral alkenes, for instance.
Organocatalysis: The exploration of asymmetric organocatalysis could provide a metal-free alternative for stereoselective monofluoromethylthiolation. Chiral organocatalysts could be employed to activate either the this compound reagent or the substrate, thereby controlling the stereochemical outcome of the reaction.
Successfully developing such protocols would elevate the utility of this compound from a useful reagent for introducing a fluorinated motif to a sophisticated tool for the asymmetric synthesis of complex, high-value molecules.
Q & A
Q. What is the standard synthetic route for preparing S-(fluoromethyl) benzenesulfonothioate, and what are its key stability considerations?
this compound is synthesized via nucleophilic substitution using sodium benzenesulfonothiolate (PhSO₂SNa) and fluoromethyl halides (e.g., CH₂FI or CH₂FCl) under mild conditions . The reagent exhibits stability in acidic media but decomposes in the presence of bases in dichloromethane . Storage under inert conditions is recommended to avoid hydrolysis or unwanted side reactions.
Q. What are the typical reaction conditions for introducing the SCH₂F group using this reagent?
The reagent is commonly used in radical-mediated reactions. A representative protocol involves combining NaN₃ (2 equiv) and [bis(trifluoroacetoxy)iodo]benzene (PIFA, 2 equiv) in ethyl acetate at room temperature (22–27°C) for 3–6 hours. This system generates azidyl radicals, which abstract hydrogen from aldehydes to form carbon-centered radicals that couple with this compound . Yields range from 40% to 91%, depending on substrate electronic properties .
Q. Which substrates are compatible with SCH₂F functionalization using this reagent?
Aromatic aldehydes with electron-donating groups (e.g., methoxy, methyl) show high reactivity (up to 91% yield), while electron-deficient substrates (e.g., nitro, cyano) require modified conditions, such as increased PIFA loading or extended reaction times . Heterocyclic aldehydes (e.g., pyrrole-2-carbaldehyde, thiophene-2-carbaldehyde) and aliphatic aldehydes are also compatible but often yield lower (22–40%) due to purification challenges .
Advanced Research Questions
Q. How can mechanistic studies distinguish radical vs. ionic pathways in SCH₂F transfer reactions?
Radical inhibition experiments with TEMPO or BHT (2–5 mol%) completely suppress product formation, confirming a radical pathway. Detection of TEMPO-adducts via mass spectrometry provides direct evidence of radical intermediates . Additionally, isotopic labeling (e.g., D₂O quenching) and kinetic studies (e.g., rate dependence on initiator concentration) further validate the mechanism .
Q. What strategies improve yields for challenging substrates like thiophene derivatives or aliphatic aldehydes?
For thiophene aldehydes, adding LiBr (1.5 equiv) enhances reactivity by stabilizing intermediates, though yields remain modest (22–35%) . Aliphatic aldehydes benefit from low-temperature (-20°C) reactions to suppress side reactions, coupled with silica gel chromatography using hexane/ethyl acetate gradients . Pre-functionalization of aldehydes as acetals or imines may also mitigate stability issues .
Q. How does this reagent enable the synthesis of unsymmetric disulfides, and what are the limitations?
this compound reacts with thiols or disulfides under LiBr catalysis to form unsymmetric disulfides (12 examples, up to 91% yield). However, sterically hindered thiols (e.g., tert-butyl thiol) or electron-poor aryl thiols (e.g., nitro-substituted) show reduced reactivity (<50% yield) . Optimization involves adjusting LiBr stoichiometry (1.0–2.0 equiv) and solvent polarity (acetonitrile > DCM) .
Q. What methodologies enable late-stage fluoromethylthiolation of complex biomolecules?
Cholesterol derivatives and drug-like molecules (e.g., fluticasone analogs) have been functionalized using this reagent. Key steps include:
- Pre-activation of hydroxyl groups as aldehydes via Swern oxidation.
- Radical coupling under PIFA/NaN₃ conditions with reduced temperature (0°C) to preserve stereochemistry . Yields for such applications range from 40% to 68%, with purification via preparative HPLC .
Q. How is this compound applied in radiochemistry for ¹⁸F-labeling?
The reagent serves as a precursor for ¹⁸F-difluoromethyl groups in positron emission tomography (PET). By substituting CH₂FCl with [¹⁸F]CH₂FCl, aryl boronic acids undergo Cu-mediated cross-coupling to generate ¹⁸F-labeled aryl-SCF₂H compounds. Molar activities exceed 2 Ci/μmol, with radiochemical purity >95% after HPLC .
Data Contradictions and Troubleshooting
Q. Why do some studies report divergent yields for the same substrate class?
Discrepancies arise from subtle differences in reagent purity, solvent choice (e.g., ethyl acetate vs. chloroform), and initiation methods. For example, electron-deficient aldehydes yield 52–65% in ethyl acetate but <40% in chloroform due to competing side reactions . Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen .
Q. What analytical techniques resolve ambiguities in product characterization?
High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming SCH₂F incorporation. X-ray crystallography has been used to resolve stereochemical uncertainties in disulfide products . For radiochemical applications, radio-TLC and gamma counting validate ¹⁸F incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
